molecular formula C17H27N3O5S2 B486147 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine CAS No. 825607-78-1

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine

Cat. No.: B486147
CAS No.: 825607-78-1
M. Wt: 417.5g/mol
InChI Key: OTWZTMJKMRNTMA-UHFFFAOYSA-N
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Description

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine is a complex organic compound with the molecular formula C17H27N3O3S. It is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to a morpholine ring through a sulfonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine and morpholine rings provide structural stability and enhance the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Mesityl-1-piperazinyl)sulfonyl]morpholine
  • 4-[(4-Mesitylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Uniqueness

4-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S2/c1-14-12-15(2)17(16(3)13-14)26(21,22)18-4-6-19(7-5-18)27(23,24)20-8-10-25-11-9-20/h12-13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWZTMJKMRNTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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